molecular formula C20H13Cl2N5O B2562453 (2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 685109-16-4

(2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone

Cat. No.: B2562453
CAS No.: 685109-16-4
M. Wt: 410.26
InChI Key: XLWABBDUQIBVQC-UHFFFAOYSA-N
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Description

The compound “(2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone” is a complex organic molecule. It contains several functional groups and rings, including a dichlorophenyl group, a methylphenyl group, a pyrimidinyl group, and a triazolyl group .

Scientific Research Applications

Synthesis Techniques and Crystal Structures

The compound of interest, (2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone, belongs to a class of compounds that have been extensively studied for their synthesis methods and crystal structures. For instance, Abosadiya et al. (2018) detailed the synthesis of similar 1,2,4-Triazole and Triazolidin derivatives, providing insights into their crystallographic properties and confirming the experimental results with density functional theory (DFT) in both gas and solvent phases (Abosadiya et al., 2018). Similarly, the synthesis and crystal structure of compounds with close resemblance to the chemical of interest have been reported, elucidating the molecular conformation and crystal packing stabilized by specific intermolecular interactions (Dong et al., 2009).

Chemical Transformations and Biological Activities

Development of Novel Derivatives and Bioactivities

The realm of heterocyclic chemistry has seen the development of novel derivatives containing structural motifs similar to the compound . These derivatives exhibit diverse biological activities, as evidenced by Wang et al. (2015), who synthesized N-phenylpyrazolyl aryl methanones derivatives demonstrating favorable herbicidal and insecticidal activities (Wang et al., 2015). Another study by Hafez et al. (2016) synthesized a series of novel compounds, including antimicrobial and anticancer agents, underscoring the broad spectrum of potential bioactivities of such compounds (Hafez et al., 2016).

Medicinal Chemistry and Pharmacology

In the medicinal chemistry domain, the structure-activity relationship studies are pivotal. A study by Gong et al. (2017) focused on structural optimization of triazole derivatives as inhibitors for a specific enzyme, providing valuable insights into the therapeutic potential of such compounds (Gong et al., 2017).

Antimicrobial and Antifungal Activities

Synthesis and Biological Evaluation

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. Sunitha et al. (2017) synthesized a series of novel compounds that showed high antimicrobial activity, indicating the potential of these compounds in addressing microbial resistance (Sunitha et al., 2017). Thirunarayanan (2016) also reported the synthesis of bicyclo methanone derivatives with significant antimicrobial and antioxidant activities (Thirunarayanan, 2016).

Properties

IUPAC Name

(2,4-dichlorophenyl)-[1-(4-methyl-6-phenylpyrimidin-2-yl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N5O/c1-12-9-17(13-5-3-2-4-6-13)24-20(23-12)27-11-18(25-26-27)19(28)15-8-7-14(21)10-16(15)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWABBDUQIBVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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